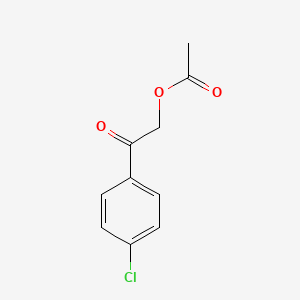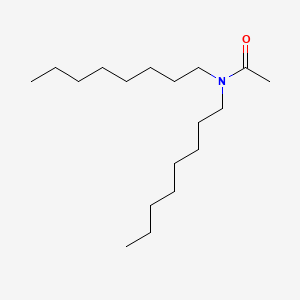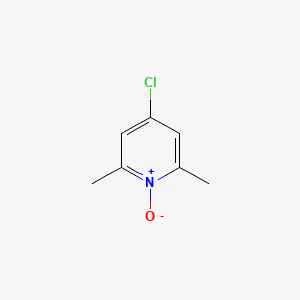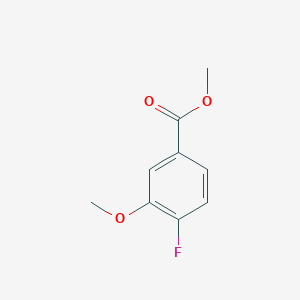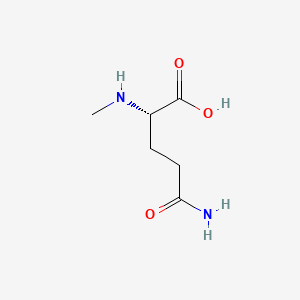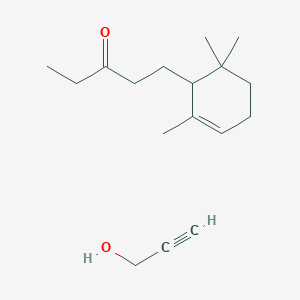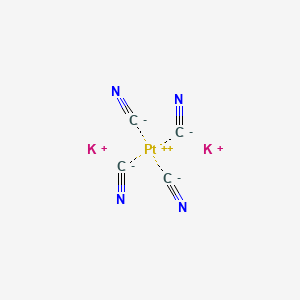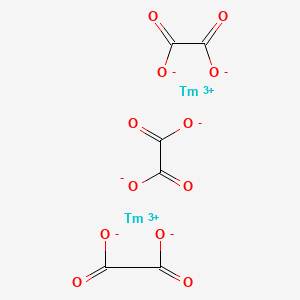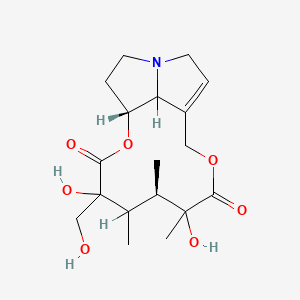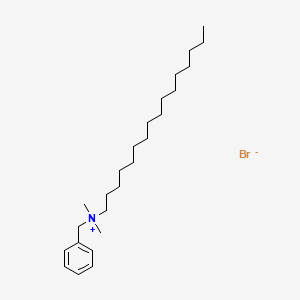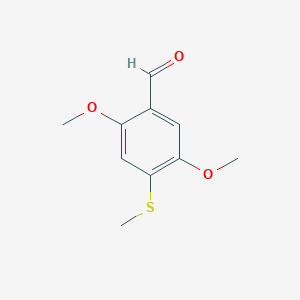
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde
Overview
Description
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is an organic compound . It is available in solid form . The compound has a molecular weight of 212.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 . This indicates that the compound has a benzene ring with two methoxy groups and one methylsulfanyl group attached, along with a formyl group . Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 212.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Scientific Research Applications
Catalysis and Reaction Mechanisms
- Asymmetric Addition to Benzaldehyde : A study explored the asymmetric reaction involving dimethylzinc and benzaldehyde, emphasizing the role of molecular orbital and density functional calculations in understanding the reaction mechanisms (Yamakawa & Noyori, 1999).
Synthesis and Chemical Properties
- Synthesis of Amorfrutins : Research on the synthesis of amorfrutins A and B utilized 3,5-Dimethoxy-benzaldehyde, highlighting its importance in synthesizing compounds with potential cytotoxicity against human tumor cell lines (Brandes et al., 2020).
- Ionic Liquid Applications : An undergraduate project explored the use of an ionic liquid as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile (Verdía, Santamarta, & Tojo, 2017).
- Novel Triazol-5-one Derivatives : The synthesis of new compounds using 4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one and 4-(4-methylbenzoxy)benzaldehyde was investigated for potential antioxidant activities (Yüksek et al., 2015).
Molecular Studies and Spectroscopy
- Spectroscopic Analysis of Derivatives : A quantum mechanical study compared the molecular structural properties and vibrational data of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde, emphasizing their commercial importance (Krishnakumar, Barathi, & Mathammal, 2013).
Polymerization and Materials Science
- RAFT Polymerization with Benzaldehyde Derivatives : This study demonstrated the use of benzaldehyde derivatives as photoredox catalysts in the controlled RAFT polymerization of methacrylates, highlighting the efficiency of these derivatives under mild conditions (Yang et al., 2018).
Metal Complex Studies
- Synthesis of Metal Complexes : Research on the synthesis and optical studies of metal complexes using 3,4-dimethoxy benzaldehyde derivatives explored their potential in understanding the properties of these complexes (Mekkey, Mal, & Kadhim, 2020).
Mechanism of Action
Target of Action
It is used in the preparation of phenylamine derivatives, which are known to interact with various receptors in the central nervous system .
Mode of Action
As a precursor to phenylamine derivatives, it may contribute to the overall activity of these compounds. Phenylamines often act as agonists or antagonists at various neurotransmitter receptors, influencing the transmission of signals in the brain .
Biochemical Pathways
Phenylamine derivatives can influence several pathways, including those involving neurotransmitters like dopamine, serotonin, and norepinephrine .
Pharmacokinetics
Its solubility in dichloromethane, dimethyl sulfoxide, and methanol suggests that it may be well-absorbed and distributed in the body .
Result of Action
As a precursor to phenylamine derivatives, it may contribute to their psychotomimetic effects .
Action Environment
Its stability may be affected by factors such as temperature, ph, and exposure to light or oxygen .
Biochemical Analysis
Biochemical Properties
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of the methylsulfanyl group, leading to the formation of sulfoxides and sulfones .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to the formation of various metabolites . These metabolites can have different biological activities, further complicating the temporal effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolism . This process can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Additionally, the compound can act as a substrate for other enzymes, further integrating into the cellular metabolic network .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the mitochondria, where it may exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
Properties
IUPAC Name |
2,5-dimethoxy-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQXDQKWXGOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346344 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61638-04-8 | |
| Record name | 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



